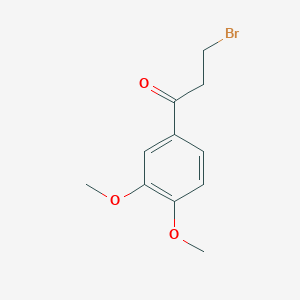

3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one

Description

3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (CAS 105174-63-8) is a brominated arylpropanone derivative with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.13 g/mol. Its structure features a propan-1-one backbone substituted with a bromine atom at the third carbon and a 3,4-dimethoxyphenyl group at the first carbon. This compound is pivotal in organic synthesis, particularly as an intermediate in agrochemical and pharmaceutical manufacturing . Its reactivity is influenced by the electron-donating methoxy groups on the aromatic ring and the electrophilic bromine, enabling diverse transformations such as nucleophilic substitutions and cross-coupling reactions .

Properties

CAS No. |

105174-63-8 |

|---|---|

Molecular Formula |

C11H13BrO3 |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

3-bromo-1-(3,4-dimethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C11H13BrO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

KQLQRFSDSLIQRV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCBr)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with bromoacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 3-azido-1-(3,4-dimethoxyphenyl)propan-1-one.

Reduction: Formation of 3-bromo-1-(3,4-dimethoxyphenyl)propan-1-ol.

Oxidation: Formation of 3-bromo-1-(3,4-dimethoxyphenyl)propanoic acid.

Scientific Research Applications

3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Research Findings and Trends

- Computational Studies : Density-functional theory (DFT) analyses () predict the electronic effects of substituents on reaction pathways, aiding in the rational design of analogues .

- Crystallographic Data: SHELX software () has been instrumental in resolving the crystal structures of brominated propanones, confirming regiochemical assignments .

- Toxicity Prediction : GUSAR models () estimate acute toxicity for triazole derivatives, guiding the prioritization of safer candidates .

Biological Activity

3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one features a bromine atom attached to a propanone backbone, with a 3,4-dimethoxyphenyl group that enhances its reactivity and biological properties. The presence of the bromine atom is significant as it can influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogenic bacteria have been reported, demonstrating its potential as a therapeutic agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

These results suggest that the compound could serve as a lead in developing new antibiotics or antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one has been investigated in various cancer cell lines. Studies have demonstrated that this compound induces apoptosis in melanoma cells through mechanisms involving cell cycle arrest and modulation of key proteins associated with apoptosis.

Key Findings:

- Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cells, leading to decreased cell proliferation.

- Apoptosis Induction: Mechanistic studies revealed that treatment with the compound increases the Bax/Bcl-xL ratio and activates caspase pathways, indicating a shift towards apoptotic signaling.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2058 (Melanoma) | 15.0 | Apoptosis via caspase activation |

| HCT-116 (Colon Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

These findings position 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one as a promising candidate for further development in cancer therapeutics .

The biological activity of 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one can be attributed to its ability to interact with specific molecular targets within cells:

- Covalent Bond Formation: The bromine atom allows for nucleophilic attack by cellular components, leading to covalent modifications of proteins and enzymes.

- Inhibition of Key Pathways: The compound has been shown to inhibit pathways critical for cell survival and proliferation, particularly in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one:

- Study on Melanoma Cells: In a study involving A2058 melanoma cells, treatment with the compound resulted in significant apoptosis rates compared to control groups. Flow cytometry analysis indicated increased late-stage apoptotic cells after treatment .

- Antibacterial Efficacy: Another study evaluated the antibacterial effects against Staphylococcus aureus and demonstrated significant reductions in bacterial viability following exposure to various concentrations of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.